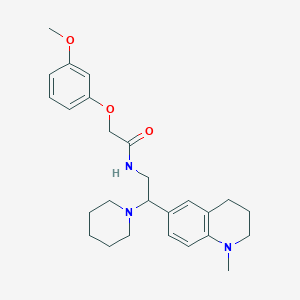

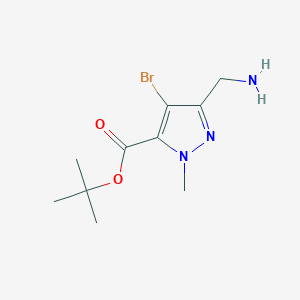

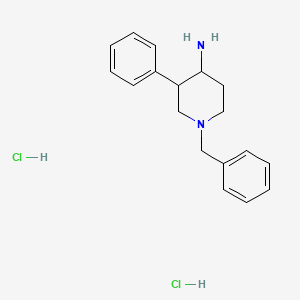

N-(4-Fluorobenzyl)oxetan-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-Fluorobenzyl)oxetan-3-amine, or 4-FB, is a synthetic compound with a wide range of applications in scientific research and development. 4-FB is a versatile molecule that has been used in a variety of studies and experiments, from biochemistry and physiology to drug design and development. In

Aplicaciones Científicas De Investigación

Fluorescence Properties and Derivatization

Research involving derivatives of 4-fluorobenzyl compounds, such as the characterization of the fluorescence properties of 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole derivatives, highlights the use of these compounds in fluorescence-based analytical methods. These studies have revealed that certain derivatives exhibit significant fluorescence intensities, making them suitable for detection and analysis purposes in various solvent environments and across a range of pH values (Al-Dirbashi, Kuroda, & Nakashima, 1998).

Copper-Catalyzed Reactions

Copper-catalyzed intermolecular reactions, such as aminoazidation of alkenes, have been explored using N-fluorobenzenesulfonimide (NFSI) as a nitrogen-radical precursor. This methodology provides an efficient approach to vicinal amino azides, which can be transformed into valuable amine derivatives, demonstrating the synthetic utility of fluorobenzyl-related compounds in creating complex molecular structures with excellent diastereoselectivity (Zhang & Studer, 2014).

Application in Biomolecular Labeling

The development of rapid and high-yielding chemoselective ligation approaches using aromatic aldehydes, including those related to 4-fluorobenzyl compounds, demonstrates their potential in biomolecular labeling. These methods enable efficient labeling of peptides and proteins under mild conditions, opening up new avenues for bioconjugation and fluorescent labeling in biological research (Dirksen & Dawson, 2008).

Synthetic Applications

The use of N-fluorobenzenesulfonimide in palladium-catalyzed diamination of unactivated alkenes showcases the synthetic versatility of fluorobenzyl-related compounds. This process highlights the ability to incorporate nitrogen atoms into cyclic diamine derivatives, providing a pathway to synthesize complex nitrogen-containing heterocycles and other valuable chemical entities with potential applications in medicinal chemistry and material science (Sibbald & Michael, 2009).

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]oxetan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDVWDVIAVCYNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

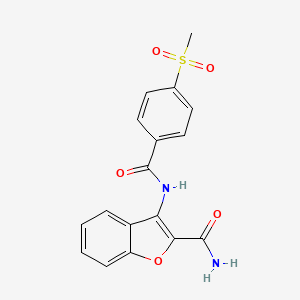

![ethyl 6-acetyl-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2689657.png)

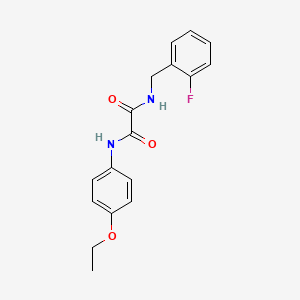

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2689663.png)

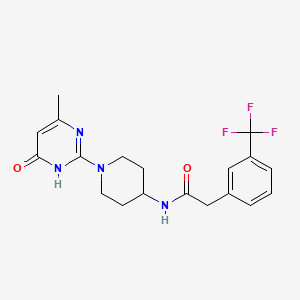

![N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2689667.png)

![Ethyl 4-[[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate](/img/structure/B2689668.png)

![ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate](/img/structure/B2689673.png)